Dihydro-10-trifluoromethyl artemisinin

Description

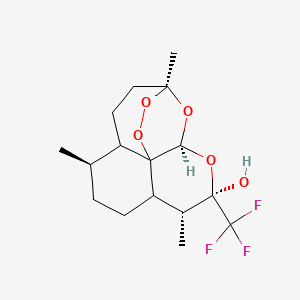

Structure

3D Structure

Properties

IUPAC Name |

(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGCYSREBONXHE-UUODFTKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dihydro 10 Trifluoromethyl Artemisinin and Analogs

Historical Development of Synthetic Routes for Artemisinin (B1665778) Derivatives

The journey to synthesize artemisinin derivatives began after the discovery of artemisinin (qinghaosu) in the early 1970s. nih.gov Initial efforts focused on improving the stability and solubility of the parent compound. nih.gov A key breakthrough was the reduction of artemisinin to dihydroartemisinin (B1670584) (DHA), which not only exhibited greater potency but also provided a versatile intermediate for further derivatization at the C-10 position. nih.govnih.gov This led to the development of first-generation derivatives like artemether (B1667619) and artesunate (B1665782) in the 1980s. nih.govwikipedia.org

The semi-synthesis of these derivatives from artemisinin, which is extracted from Artemisia annua, became the primary production method. rsc.orgnih.gov Over the years, numerous methodologies have been developed to synthesize artemisinin derivatives with modifications at various positions of the artemisinin skeleton, including C-3, C-9, and C-10, to enhance their therapeutic properties. nih.gov

The development of artemisinin-based combination therapies (ACTs) became the standard for treating P. falciparum malaria, further fueling research into novel and more effective derivatives. wikipedia.org

Contemporary Synthetic Strategies for Trifluoromethylation at the C-10 Position and Beyond

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, into drug molecules is a widely used strategy to enhance metabolic stability, bioavailability, and potency. researchgate.netspringernature.comox.ac.uk In the context of artemisinin derivatives, trifluoromethylation at the C-10 position has been a key focus.

The synthesis of C-10 trifluoromethyl ethers of artemisinin has been successfully achieved. researchgate.net A common strategy involves a two-step process starting from artemisinin to create a key bromide intermediate. researchgate.net This intermediate can then undergo substitution with various alcohols or acids to yield the desired C-10 CF3 analogs. researchgate.net For instance, a novel, nonacetal 10α-(trifluoromethyl)deoxoartemisinin was synthesized with good stereoselectivity. nih.gov This was achieved by the debromination of 10α-CF3-10-bromodeoxoartemisinin using tributyltin hydride, a reaction that notably preserves the vital endoperoxide bridge. nih.gov

Modern organic chemistry offers a range of trifluoromethylation methods. springernature.comcas.cn These can be broadly categorized into:

Nucleophilic Trifluoromethylation: Often employing reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. cas.cn

Electrophilic Trifluoromethylation: Utilizing reagents that deliver a "CF3+" equivalent.

Radical Trifluoromethylation: Involving the trifluoromethyl radical (CF3•). cas.cn

These techniques provide chemists with a versatile toolbox for the regioselective introduction of the trifluoromethyl group.

The reduction of artemisinin to dihydroartemisinin (DHA) introduces a new stereocenter at the C-10 position, resulting in two interconverting lactol hemiacetal epimers, α-DHA and β-DHA. nih.govresearchgate.netresearchgate.net The α-epimer features an equatorial hydroxyl group, while the β-epimer has an axial hydroxyl group. nih.gov The interconversion rate of these epimers is influenced by factors such as solvent polarity, pH, and buffer composition. nih.govresearchgate.net

Controlling the stereochemistry at C-10 is crucial as it can significantly impact the biological activity of the resulting derivatives. For example, in a series of 4-(p-substituted phenyl)-4(R or S)-[10(alpha or beta)-dihydroartemisininoxy]butyric acids, the R-diastereomers were generally found to be more potent than the corresponding S-diastereomers. nih.gov Synthetic strategies often aim to selectively produce one epimer over the other to optimize therapeutic efficacy.

Green Chemistry Approaches in Artemisinin and Analog Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for producing artemisinin and its derivatives. worktribe.com The traditional semi-synthetic processes can be costly and generate considerable waste. nih.gov

Green chemistry principles have been applied to the photochemical route to artemisinin, leading to innovative strategies. worktribe.comnih.gov One such approach utilizes liquid CO2 as a solvent in combination with a dual-function solid acid/photocatalyst. worktribe.comnih.gov Another strategy involves an ambient-temperature reaction in aqueous mixtures of organic solvents, where the only inputs are dihydroartemisinic acid, oxygen, and light, with the solvents, photocatalyst, and acid being recyclable. worktribe.comnih.gov

Researchers have also developed a method that uses substances from plant waste to produce artemisinin. mpg.de This process leverages the plant's own chlorophyll (B73375) as a natural photocatalyst, eliminating the need for expensive and potentially harmful synthetic ones. mpg.dempg.de This continuous flow process can convert dihydroartemisinic acid from crude plant extracts into artemisinin in under 15 minutes. mpg.dempg.de

Synthesis of Related Dihydro-10-trifluoromethyl Artemisinin Derivatives with Enhanced Properties

The quest for improved antimalarial drugs has led to the synthesis of a wide array of artemisinin analogs with modifications designed to enhance their properties. Researchers have found that the lactone carbonyl group in artemisinin can be removed without losing activity, leading to the synthesis of C-10 carba-analogues. rsc.org

The introduction of a trifluoromethyl group at the C-10 position has been shown to increase the chemical stability of artemisinin derivatives. researchgate.net For instance, the CF3 analog of arteether (B1665780) was found to be approximately 45 times more stable than arteether itself under simulated stomach acid conditions. researchgate.net This enhanced stability can be attributed to a decreased rate of oxidation by cytochrome P450 enzymes. researchgate.net

Beyond trifluoromethyl ethers, other C-10 substituted derivatives have been explored. For example, C-10 substituted triazolyl artemisinins have been synthesized and screened for their antimalarial activity. nih.gov In some cases, derivatives with electron-withdrawing groups, such as m-chlorotriazolyl artemisinin, showed activity comparable to artemisinin. nih.gov The synthesis of 10-alkylamino-artemisinins, like artemiside and artemisone, has also demonstrated the potential for enhanced antimalarial activity. frontiersin.orgcsu.edu.au

Structure Activity Relationship Sar Studies of Dihydro 10 Trifluoromethyl Artemisinin and Analogs

Positional Significance of the Trifluoromethyl Group on Biological Activity

Furthermore, C-10 trifluoromethyl analogues of artemether (B1667619) and arteether (B1665780) have demonstrated high in vivo antimalarial activity in mice infected with Plasmodium berghei, leading to a complete clearance of parasitemia. researchgate.net The presence of electron-withdrawing groups, such as the trifluoromethyl group, on C-10 substituted triazolyl artemisinin (B1665778) derivatives has been correlated with stronger antimalarial activities compared to derivatives with electron-donating groups. nih.gov Specifically, o-trifluoromethyltriazolyl artemisinin has shown potent antimalarial activity against chloroquine-resistant P. falciparum strains. nih.govcabidigitallibrary.org

While direct comparative studies on the positional isomers of the trifluoromethyl group on the artemisinin core are limited, the available data underscores the strategic importance of the C-10 position for enhancing both the stability and biological activity of these compounds. The electron-withdrawing nature of the CF3 group appears to play a pivotal role in modulating the electronic properties of the molecule, which in turn influences its interaction with biological targets.

Table 1: In Vitro Antimalarial Activity of C-10 Substituted Triazolyl Artemisinin Analogs against P. falciparum (FCR-3/Gambia strain)

| Compound | Substituent on Triazole Ring | IC50 (nM) |

|---|---|---|

| Artemisinin | - | 12.5 |

| o-trifluoromethyltriazolyl artemisinin (isomer 1) | o-CF3 | 25.0 |

| o-trifluoromethyltriazolyl artemisinin (isomer 2) | o-CF3 | 25.0 |

| m-chlorotriazolyl artemisinin (isomer 1) | m-Cl | 12.5 |

| m-chlorotriazolyl artemisinin (isomer 2) | m-Cl | 12.5 |

Data sourced from nih.govcabidigitallibrary.org

Impact of C-10 Stereochemistry and Linker Modifications on Biological Efficacy

The stereochemistry at the C-10 position of dihydroartemisinin (B1670584) derivatives significantly influences their biological activity. Dihydroartemisinin exists as a mixture of two epimers, α and β, and the orientation of the substituent at this position can dramatically alter the efficacy of the resulting analog.

Studies on C-10 carba analogues of artemisinin have revealed that the stereochemistry at this position is a crucial factor for antimalarial activity. It has been observed that the minor isomer with a large-sized substituent and an S configuration at the C-10 position exhibits much lower antimalarial effect than the major isomer with an R configuration. In a study of diastereomeric dihydroartemisinin α-alkylbenzylic ethers, the S-diastereomers were generally found to be severalfold more potent than the corresponding R-isomers. nih.gov For C-10 substituted triazolyl artemisinins, the 9β, 10α-isomer was identified as the most potent among the synthesized stereoisomers and regioisomers. cabidigitallibrary.org

The nature of the linker used to attach various functionalities to the C-10 position also plays a vital role in determining biological efficacy. The introduction of different ether and ester linkages has been a common strategy to improve the pharmacokinetic properties of artemisinin. For instance, simple ether and ester derivatives of dihydroartemisinin at the C-10 position were among the first generation of analogs with improved efficacy and solubility. nih.gov The length and flexibility of the linker can influence how the molecule interacts with its target. In a series of C-10 nonacetal ether and carba analogues of artemisinin, some derivatives were found to be up to ten times more potent than artemisinin in in vitro tests. rsc.org

Table 2: In Vitro Antimalarial Activity of Fluoroalkyl Ethers of Dihydroartemisinin against P. falciparum W-2 strain

| Compound | C-10 Substituent | IC50 (nM) |

|---|---|---|

| Artemether | -OCH3 | 5.4 |

| 10β-(2,2,2-Trifluoroethoxy)dihydroartemisinin | -OCH2CF3 | 27 |

| 10β-(2,2,3,3,3-Pentafluoropropoxy)dihydroartemisinin | -OCH2CF2CF3 | 35 |

| 10β-(1,1,1,3,3,3-Hexafluoro-2-propoxy)dihydroartemisinin | -OCH(CF3)2 | 72 |

Data sourced from researchgate.net

Influence of the Endoperoxide Bridge Integrity on Dihydro-10-trifluoromethyl Artemisinin Activity

The 1,2,4-trioxane (B1259687) ring, containing the endoperoxide bridge, is widely recognized as the essential pharmacophore of artemisinin and its derivatives, responsible for their biological activity. nih.govnih.gov The cleavage of this bridge, believed to be activated by heme or ferrous iron within the malaria parasite, generates reactive oxygen species (ROS) and carbon-centered radicals that are cytotoxic to the parasite. nih.gov

The absolute necessity of the endoperoxide bridge for antimalarial activity is demonstrated by the fact that deoxyartemisinin (B22630), an analog lacking this bridge, is devoid of significant antimalarial activity. nih.gov Similarly, while 10-deoxoartemisinin, which retains the endoperoxide bridge, exhibits an antimalarial effect more than eight times that of artemisinin, deoxyartemisinin shows no such activity. nih.gov This underscores that any modification to the artemisinin scaffold, including the introduction of a trifluoromethyl group, must preserve the integrity of the endoperoxide bridge to retain its therapeutic effect.

Modifications to the Artemisinin Lactone Ring System and Trifluoromethyl Group Interactions

Reduction of the lactone carbonyl group to a hemiacetal to form dihydroartemisinin is a common first step in the synthesis of many semi-synthetic derivatives, including this compound. nih.gov Further modifications, such as the formation of D-ring-contracted trifluoromethyl ketones, have been explored. For example, the preparation of 10-trifluoromethyl hydroartemisinin followed by dehydration affords a trifluoromethyl analogue of anhydrodihydroartemisinin, which can undergo further rearrangements to yield D-ring-contracted ketones. nih.gov

Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become invaluable tools for understanding the SAR of artemisinin derivatives and for the rational design of new analogs. nih.govnih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For artemisinin analogs, QSAR models have been developed to predict antimalarial activity based on various molecular descriptors. nih.gov These studies have highlighted the importance of properties such as hydration energy and the charge on specific atoms in determining activity. nih.gov While specific QSAR studies focusing solely on this compound are not abundant, the general principles derived from studies on other artemisinin derivatives are applicable.

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a target protein. In the context of artemisinin, heme has been a primary target for docking studies. nih.govmaxwellsci.com These simulations have shown that artemisinin and its derivatives approach the iron center of heme with their endoperoxide bridge, a process that is influenced by steric factors. maxwellsci.com The binding energy calculated from these docking studies often correlates well with the experimentally observed biological activity. nih.gov Such computational approaches can provide insights into the probable "bioactive" conformations of this compound and guide the synthesis of new derivatives with enhanced efficacy. nih.gov

Mechanistic Investigations of Dihydro 10 Trifluoromethyl Artemisinin Action

Elucidation of Peroxide Bridge Cleavage Pathways in Biological Systems

The cornerstone of dihydro-10-trifluoromethyl artemisinin's activity is the cleavage of its 1,2,4-trioxane (B1259687) ring, a process that is widely understood to be dependent on the presence of iron. wikipedia.org This bioactivation is critical, as derivatives lacking the endoperoxide bridge are devoid of antimalarial activity. nih.gov

The prevailing hypothesis posits that heme, derived from the parasite's digestion of hemoglobin, is a primary activator of the artemisinin (B1665778) endoperoxide bridge. nih.govnih.gov The iron(II) within the heme molecule is thought to reductively cleave the peroxide bond, a reaction that generates highly reactive carbon-centered free radicals. wikipedia.orgmdpi.com

Key Research Findings on Heme-Mediated Activation:

| Finding | Significance |

| Heme reacts with artemisinin much more efficiently than inorganic iron or hemoglobin in vitro. nih.gov | Supports the role of redox-active heme as the principal activator. |

| Artemisinin-heme adducts have been isolated from P. falciparum cultures and infected mice treated with artemisinin. nih.gov | Provides direct evidence of the interaction between artemisinin and heme within a biological context. |

| The reaction is presumed to occur within the parasite's food vacuole, where high concentrations of heme are present. tandfonline.com | This localization would contribute to the selective toxicity of the drug against the parasite. |

This activation process transforms the relatively stable prodrug into a potent alkylating agent. mdpi.com The resulting free radicals are promiscuous in their reactivity, targeting a wide array of biological macromolecules. wikipedia.org

While heme-mediated activation is a central theory, evidence also suggests a role for non-heme iron in the cleavage of the endoperoxide bridge. nih.gov Studies have indicated that iron chelators can antagonize the antimalarial effects of artemisinin, implying that iron sources other than heme may contribute to its activation. nih.govnih.gov It has been proposed that cysteine-iron chelates or proteins containing S–Fe(II) bonds could also act as reducing agents for artemisinin. tandfonline.com This suggests that the activation of this compound may not be exclusively confined to the parasite's food vacuole and could potentially occur in other cellular compartments where bioavailable iron is present.

Molecular and Cellular Targeting Mechanisms

Following activation, the reactive intermediates generated from this compound engage with a diverse range of molecular targets within the parasite, leading to widespread cellular damage.

A primary mechanism of artemisinin-induced toxicity is the alkylation of parasitic proteins. The carbon-centered radicals produced upon peroxide bridge cleavage are potent electrophiles that readily form covalent adducts with proteins. mdpi.comumich.edu This indiscriminate alkylation disrupts the normal function of a multitude of essential proteins.

Studies using activity-based protein profiling have revealed a highly conserved alkylation profile for artemisinin and other endoperoxide antimalarials. researchgate.net These investigations have identified numerous protein targets involved in critical biological processes, including:

Glycolysis

Hemoglobin degradation

Antioxidant defense

Protein synthesis

Protein stress pathways researchgate.net

The covalent modification of these proteins leads to their damage and subsequent dysfunction. researchgate.net Dihydroartemisinin (B1670584), the active metabolite of many artemisinin derivatives, has been shown to cause widespread protein damage. nih.gov

The extensive protein damage caused by this compound overwhelms the parasite's protein quality control machinery, leading to a state of proteotoxic stress. researchgate.net Artemisinin derivatives have been shown to compromise the function of the parasite's proteasome, the primary cellular machinery responsible for degrading damaged or unfolded proteins. researchgate.netnih.gov

This inhibition of the proteasome results in the accumulation of damaged and polyubiquitinated proteins, which is toxic to the parasite. researchgate.netnih.gov The buildup of these substrates activates the unfolded protein response (UPR), a cellular stress response pathway. nih.govmesamalaria.org While the UPR is initially a pro-survival mechanism, its hyperactivation in response to artemisinin-induced damage ultimately contributes to parasite killing. mesamalaria.org This disruption of proteostasis is a critical vulnerability in P. falciparum that is exploited by artemisinin derivatives. researchgate.net

Mitochondria have been identified as another key target of artemisinin compounds. researchgate.net The drug can interfere with mitochondrial function through several mechanisms. One proposed model suggests that malarial mitochondria can specifically activate artemisinin, leading to the production of free radicals and subsequent depolarization of the mitochondrial membrane. mdpi.comnih.gov

Evidence for Artemisinin-Induced Mitochondrial Dysfunction:

| Observation | Implication |

| Artemisinin treatment leads to a loss of mitochondrial membrane potential in Plasmodium berghei. plos.org | Indicates a disruption of the electrochemical gradient essential for ATP synthesis. |

| Artemisinin increases the levels of reactive oxygen species (ROS) within the parasite's mitochondria. researchgate.netplos.org | Contributes to oxidative stress and damage to mitochondrial components. |

| The drug may disrupt the activity of the electron transport chain. researchgate.net | Can lead to a depletion of ATP and overall mitochondrial dysfunction. |

This disruption of mitochondrial homeostasis further contributes to the cellular stress and energy deficit that culminates in parasite death.

Induction of Oxidative Stress in Target Cells

The cytotoxic action of artemisinin and its derivatives, including this compound, is fundamentally linked to the induction of oxidative stress within target cells. This process is initiated by the activation of the endoperoxide bridge, a defining structural feature of the artemisinin molecule. The cleavage of this bridge, predominantly triggered by intra-parasitic iron (in the form of heme or ferrous iron), leads to the generation of a cascade of reactive oxygen species (ROS) and carbon-centered radicals mdpi.commdpi.com.

These highly reactive molecules subsequently inflict widespread damage to vital cellular components. The ROS can lead to lipid peroxidation, protein carbonylation, and DNA damage, disrupting cellular homeostasis and integrity. This surge in oxidative stress overwhelms the cell's antioxidant defense mechanisms, culminating in programmed cell death or apoptosis frontiersin.orgresearchgate.net.

While the fundamental mechanism of ROS production is conserved across artemisinin compounds, the introduction of a trifluoromethyl group at the C-10 position in this compound is thought to influence the efficiency and sustainability of this process. The increased chemical stability conferred by the trifluoromethyl group may enhance the molecule's bioavailability and prolong its half-life within the target cell, potentially leading to a more sustained generation of oxidative stress compared to less stable analogs nih.govscite.airesearcher.liferesearchgate.net.

Research Findings on Oxidative Stress Induction by Artemisinin Derivatives

| Finding | Organism/Cell Line | Key Outcomes |

| Increased ROS Production | Theileria annulata-transformed cells | Treatment with artemisinin derivatives led to ROS-mediated oxidative DNA damage and caspase-dependent apoptosis. |

| Apoptosis Induction | Human Acute T Lymphocytic Leukemia (Jurkat) Cells | Dihydroartemisinin induced ROS production, leading to DNA damage and activation of the p53 apoptotic pathway researchgate.net. |

| General Mechanism | Plasmodium falciparum | The action of artemisinin involves the formation of ROS and carbon-centered radicals that alkylate essential biomolecules mdpi.com. |

Comparative Mechanistic Analysis with Parent Artemisinins and Other Analogs

The unique chemical structure of this compound sets it apart from its parent compounds, artemisinin and dihydroartemisinin, as well as other analogs, leading to notable differences in their mechanistic profiles. The primary distinguishing feature is the trifluoromethyl group at the C-10 position, which significantly enhances the molecule's chemical stability nih.govscite.airesearcher.liferesearchgate.net.

Parent artemisinins, such as artemether (B1667619) and artesunate (B1665782), are known to be susceptible to degradation under acidic conditions, which can limit their oral bioavailability. In contrast, C-10 trifluoromethyl analogs have demonstrated markedly increased stability in simulated stomach acid nih.govresearchgate.net. For instance, the trifluoromethyl analog of arteether (B1665780) was found to be approximately 45 times more stable than arteether itself nih.govresearchgate.net. This enhanced stability is a critical factor that can lead to improved pharmacokinetic properties and a more sustained therapeutic effect.

The mechanism of action for all artemisinins hinges on the iron-mediated cleavage of the endoperoxide bridge to produce cytotoxic radicals mdpi.commdpi.comnih.gov. While this core mechanism is shared, the efficiency of bioactivation and the subsequent biological activity can be influenced by substituents on the artemisinin scaffold. The electron-withdrawing nature of the trifluoromethyl group in this compound may modulate the reactivity of the endoperoxide bridge, although the precise impact on the rate and extent of ROS generation compared to parent compounds requires further detailed investigation.

Studies on other C-10 substituted artemisinin analogs have shown that modifications at this position can significantly impact antimalarial potency. For example, certain triazolyl artemisinin derivatives with electron-withdrawing groups have exhibited strong antimalarial activities.

The high in vivo antimalarial activity exhibited by C-10 trifluoromethyl analogs suggests that their enhanced chemical stability translates into effective parasite clearance nih.govresearchgate.net. This improved performance in a biological system underscores the importance of the trifluoromethyl modification in overcoming some of the limitations of earlier artemisinin derivatives.

Comparative Properties of Artemisinin and its Analogs

| Compound | Key Structural Feature | Chemical Stability | Implication for Mechanism of Action |

| Artemisinin | Parent sesquiterpene lactone with an endoperoxide bridge | Moderate | Serves as the foundational structure for derivatization. |

| Dihydroartemisinin (DHA) | Reduction of the lactone in artemisinin to a hemiacetal | Less stable than trifluoromethyl analogs | The active metabolite of many artemisinin derivatives; readily undergoes further derivatization. |

| Artemether/Arteether | Methyl/ethyl ether derivatives of DHA | Susceptible to acidic hydrolysis | Improved solubility but limited by stability. |

| Artesunate | Hemisuccinate ester derivative of DHA | Water-soluble but can be unstable | Allows for intravenous administration. |

| This compound | Trifluoromethyl group at the C-10 position of DHA | Significantly increased chemical and metabolic stability nih.govscite.airesearcher.liferesearchgate.net | Potentially leads to enhanced bioavailability, prolonged action, and more sustained induction of oxidative stress. |

Pre Clinical Efficacy Studies in in Vitro Models

Evaluation in Parasitic Cell Lines (e.g., Plasmodium falciparum strains)

Dihydro-10-trifluoromethyl artemisinin (B1665778) has been rigorously tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These evaluations have included profiling its susceptibility against different strains and assessing its effectiveness in inhibiting parasite growth.

Growth inhibition assays are a standard method to determine the effectiveness of an antimalarial compound. In these assays, P. falciparum cultures are exposed to serial dilutions of the drug, and the concentration required to inhibit parasite growth by 50% (IC50) is determined. nih.gov Studies on C-10 substituted trifluoromethyl analogues of artemisinin have highlighted the influence of the trifluoromethyl group on their biological activity. researchgate.net For instance, trifluoromethyl analogues of artemether (B1667619) and arteether (B1665780) have shown high in vivo antimalarial activity in mice infected with Plasmodium berghei. researchgate.net

The in vitro antimalarial activity of a series of C-10 trifluoromethyl ethers of artemisinin was evaluated against the FCB1 strain of P. falciparum, which is known to be resistant to chloroquine. researchgate.net The results, as shown in the table below, indicate a range of potencies among the different analogues.

Table 1: In Vitro Antimalarial Activity of C-10 Trifluoromethyl Artemisinin Analogues against P. falciparum FCB1 Strain

| Compound | IC50 (nM) |

|---|---|

| 2 (ref) | 3.5 |

| 4 | 9.4 |

| 9 | 0.8 |

| 11 | 3.3 |

| 14 | 0.9 |

| 15 | 8.3 |

| 16 | 4.1 |

| 17 | 12.3 |

| 18 | 13.2 |

| 19 | 10.6 |

| 20 | 0.9 |

| 21 | 30.4 |

| 22 | 21.4 |

Data sourced from Bonnet-Delpon et al. researchgate.net

These findings underscore the potential of modifying the artemisinin structure at the C-10 position with a trifluoromethyl group to enhance its antimalarial properties.

A significant challenge in malaria treatment is the emergence of drug-resistant parasite strains, particularly those resistant to chloroquine. escholarship.orgaslm.org Therefore, a critical aspect of pre-clinical evaluation is to assess the activity of new compounds against these resistant strains. nih.gov

Research has shown that artemisinin and its derivatives are crucial in the development of antimalarial drugs, especially for combating chloroquine-resistant strains of P. falciparum. nih.gov In one study, novel C-10 substituted triazolyl artemisinins were synthesized and tested against a chloroquine-resistant strain (FCR-3/Gambia subline F-86). nih.gov The results indicated that derivatives with electron-withdrawing groups, such as the trifluoromethyl group, exhibited potent antimalarial activities. nih.gov For example, o-trifluoromethyltriazolyl artemisinin showed significant activity against this chloroquine-resistant strain. nih.gov

Another study focused on the synthesis of C-10 trifluoromethyl ethers of artemisinin and their evaluation against the chloroquine-resistant FCB1 strain of P. falciparum. researchgate.net The results demonstrated that these trifluoromethyl analogues exhibited significant in vitro antimalarial activity, with some compounds showing IC50 values in the nanomolar range. researchgate.net This highlights the effectiveness of Dihydro-10-trifluoromethyl artemisinin and related compounds against parasite strains that are resistant to conventional therapies.

Antimicrobial Activity Against Other Pathogens (e.g., Toxoplasma gondii)

Beyond its antimalarial properties, the antimicrobial activity of this compound and its derivatives has been explored against other pathogens, notably Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.gov

Studies have demonstrated that artemisinin derivatives can effectively inhibit the growth and replication of T. gondii in vitro. nih.govnih.gov Research on novel, nonacetal, hydrolytically stable derivatives of artemisinin has shown their ability to inhibit the replication of T. gondii in cell culture. nih.gov Specifically, C-10 unsaturated, carba-linked derivatives of artemisinin have been shown to be effective in inhibiting infection by T. gondii at multiple stages of the parasite's lytic cycle. nih.gov

In a 5-day growth inhibition assay, several new derivatives demonstrated higher therapeutic indexes than trimethoprim, a drug commonly used for toxoplasmosis treatment. nih.gov Furthermore, these compounds displayed lower IC50 values compared to the parent compound, artemisinin, indicating greater potency. nih.gov This suggests that the structural modifications at the C-10 position, including the introduction of a trifluoromethyl group, could lead to more effective treatments for toxoplasmosis. nih.govnih.gov

Antiproliferative Activity in In Vitro Cancer Models

The potential of artemisinin and its derivatives as anticancer agents has been a subject of increasing research interest. nih.govnih.gov this compound has been evaluated for its antiproliferative activity in various in vitro cancer models, showing promising results.

Artemisinin derivatives have been reported to exhibit selective anticancer properties. researchgate.net For instance, a 4'-trifluoromethylarylurea piperazinyl derivative of amino-artemisinin demonstrated cytotoxic activity at high nanomolar concentrations across a range of cancer cell lines. researchgate.net Dihydroartemisinin (B1670584) (DHA), a related compound, has shown efficacy in inhibiting the growth of colorectal cancer (CRC) cell lines, particularly those representing late-stage cancer. researchgate.netnih.gov

The table below summarizes the IC50 values of dihydroartemisinin against various human colorectal cancer cell lines, demonstrating its higher potency against late-stage cancer cells.

Table 2: IC50 of Dihydroartemisinin in Different Human Colorectal Cancer Cell Lines

| Cell Line | Dukes' Stage | IC50 (µM) after 24h treatment |

|---|---|---|

| SW1116 | A | 63.79 ± 9.57 |

| SW480 | B | 65.19 ± 5.89 |

| SW620 | C | 38.46 ± 4.15 |

| DLD-1 | C | 25.11 ± 2.13 |

| HCT116 | D | 15.08 ± 1.70 |

| COLO205 | D | 28.93 ± 3.22 |

| CCD841 CoN (Normal) | - | 53.51 ± 2.33 |

Data sourced from Han et al. (2021). nih.gov

These findings suggest that the antiproliferative activity of artemisinin derivatives, including this compound, warrants further investigation as a potential therapeutic strategy for various cancers.

Pre Clinical Efficacy Studies in in Vivo Non Human Models

Efficacy in Rodent Malaria Models (e.g., Plasmodium berghei in mice)

Research utilizing mice infected with Plasmodium berghei has demonstrated the potent antimalarial activity of Dihydro-10-trifluoromethyl artemisinin (B1665778), also referred to in scientific literature as 10 alpha-trifluoromethylhydroartemisinin (TFMHA).

In studies involving mice infected with a chloroquine-sensitive strain of P. berghei, treatment with TFMHA resulted in the elimination of the parasite from the host within an average of 2.6 days nih.govresearchgate.net. For infections with a chloroquine-resistant strain of P. berghei, administration of TFMHA led to a significant reduction in parasitemia within two days of initiating treatment nih.govresearchgate.net. Furthermore, other research into trifluoromethyl analogues of artemisinin derivatives, such as those of artemether (B1667619) and arteether (B1665780), has shown a complete clearance of parasitemia in mice infected with P. berghei NK173, with the effect lasting for the entire 25-day observation period researchgate.net.

The efficacy of TFMHA in clearing parasites translated to improved survival outcomes in infected mice. In mice with chloroquine-sensitive P. berghei, treatment regimens resulted in radical cure and survival rates of 90-100% when monitored for up to 60 days post-infection nih.govresearchgate.net. For mice infected with the chloroquine-resistant strain, the radical cure and survival rates at 60 days post-infection were dependent on the duration of the treatment, yielding rates of 30%, 60%, and 90% nih.govresearchgate.net.

Comparative Efficacy with Standard Treatments in Non-Human Models

The pre-clinical antimalarial activity of TFMHA has been directly compared with that of dihydroartemisinin (B1670584) (DHA), a standard artemisinin-based therapy. In mouse models infected with a chloroquine-resistant strain of P. berghei, TFMHA demonstrated superior efficacy nih.govresearchgate.net. While TFMHA could achieve radical cure and high survival rates, DHA only exerted an inhibitory effect on parasite growth in the initial days of treatment nih.govresearchgate.net. DHA was unable to eliminate the parasite, even with extended treatment, leading to 100% relapse and the death of all mice in the DHA-treated group within 28 days post-infection nih.govresearchgate.net. Similarly, other fluoroartemisinin derivatives have shown high efficacy in vivo, proving more effective than sodium artesunate (B1665782) in mice infected with P. berghei nih.gov.

Pharmacokinetic Profiling in Non-Human Animal Models

Pharmacokinetic studies are essential to understand the absorption and distribution of a drug candidate. Research into fluorinated artemisinin derivatives has aimed to develop compounds with improved stability and bioavailability over earlier artemisinin analogues oup.com.

Studies on fluorinated dihydroartemisinin derivatives have investigated their potential for oral absorption. Permeability tests using rat intestine models, a predictor of oral absorption, showed that certain trifluoromethyl derivatives have permeability coefficients indicative of good absorption oup.com. For instance, one derivative, F2-DHA, exhibited a permeability coefficient of 23.2 ± 1.2 (x 10−6, cm s−1), suggesting that the inclusion of a fluoroalkyl group does not hinder its potential for absorption after oral administration oup.com. Further pharmacokinetic studies in rats have shown that specific orally administered trifluoromethyl artemisinin derivatives can achieve significantly greater bioavailability compared to standard treatments like artemether nih.gov. One such derivative demonstrated a bioavailability 25 times greater than that of artemether nih.gov.

Detailed tissue distribution studies specifically for Dihydro-10-trifluoromethyl artemisinin in animal models are not extensively documented in the reviewed literature. However, the general class of artemisinin compounds is known to distribute into various tissues, and they exhibit modest binding to human plasma proteins nih.gov.

Metabolic Transformation Pathways in Animal Models

The metabolic transformation of artemisinin and its derivatives is a critical factor influencing their efficacy and duration of action. For this compound, the metabolic pathways are anticipated to be significantly influenced by the presence of the trifluoromethyl (CF3) group, a modification known to enhance metabolic stability in drug design. nih.gov

Generally, artemisinin derivatives undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2B6 and CYP3A4 playing significant roles. clinpgx.org A common pathway for derivatives like artemether and artesunate is the rapid conversion to the biologically active metabolite, dihydroartemisinin (DHA). clinpgx.orgdrugbank.commdpi.com These metabolites can then undergo further hydroxylation and subsequent glucuronidation before excretion. clinpgx.org

However, the introduction of a trifluoromethyl group at the C-10 position is a deliberate strategy to create more metabolically robust compounds. nih.gov This is because the carbon-fluorine bond is exceptionally strong, and the CF3 group can act as a steric and electronic shield, hindering enzymatic attack at or near the C-10 position. This modification is intended to make the compound a poorer substrate for CYP enzymes, which could slow the rate of metabolism.

While direct studies identifying the specific metabolites of this compound in animal models are scarce, it is hypothesized that the metabolic profile would differ from its non-fluorinated counterparts. The stability conferred by the CF3 group may lead to a lower rate of conversion to other metabolites, potentially prolonging the parent drug's half-life and exposure in the body. Preclinical data on various fluoroartemisinins have shown evidence of strong and prolonged antimalarial activity, which supports the concept of enhanced metabolic stability. nih.gov It is also plausible that metabolism, when it occurs, may be directed to other positions on the artemisinin scaffold that are more susceptible to enzymatic action.

Excretion Kinetics in Animal Models

The excretion kinetics of any drug are intrinsically linked to its metabolism. For the artemisinin class of compounds, metabolites are typically eliminated from the body through both renal and fecal routes. clinpgx.org Following metabolic processes such as hydroxylation, the resulting compounds and their glucuronide conjugates are rendered more water-soluble, facilitating their excretion in urine and bile (and subsequently feces). clinpgx.org

Given the expected metabolic stability of this compound, its excretion kinetics are likely to differ from those of rapidly metabolized derivatives. A slower rate of metabolic clearance would predictably lead to a longer elimination half-life.

The primary routes of excretion would likely remain urine and feces.

The proportion of the drug excreted as unchanged parent compound versus metabolites would depend on the extent of its metabolic stability in vivo.

A slower metabolism would likely correlate with reduced systemic clearance and a prolonged period over which the drug is eliminated from the body.

Due to the lack of specific experimental data, a detailed data table on excretion kinetics for this compound cannot be constructed at this time. Further preclinical pharmacokinetic studies in relevant animal models are required to fully characterize its elimination profile.

Mechanisms of Resistance to Dihydro 10 Trifluoromethyl Artemisinin and Artemisinins

Molecular Basis of Reduced Susceptibility in Parasitic Strains

The reduced susceptibility of Plasmodium falciparum to artemisinins is not due to a single mechanism but rather a multifactorial process. A primary contributing factor is a decrease in the drug's activation. Artemisinins are pro-drugs that require activation by heme, which is derived from the parasite's digestion of host hemoglobin within the food vacuole, to generate cytotoxic-free radicals. nih.govnih.govresearchgate.net Resistant parasites have been shown to reduce the endocytosis of hemoglobin, thereby limiting the amount of free heme available to activate the artemisinin (B1665778) compound. nih.govnih.gov This results in less drug-induced damage.

Another key aspect of resistance involves an enhanced capacity of the parasite to manage cellular stress. The activation of artemisinins leads to widespread alkylation of parasite proteins and generates significant oxidative stress. nih.govnih.gov Parasites with reduced susceptibility have developed robust defense and repair systems to counteract this proteotoxic and oxidative damage. nih.govnih.gov

Recent studies have also identified the lipid phosphatidylinositol-3-phosphate (PI3P) as a key mediator of artemisinin resistance. nih.gov In resistant strains, the levels of PI3P and its kinase, PfPI3K, are elevated. nih.gov This increase is linked to mutations in the Kelch13 protein, which reduces the breakdown of PfPI3K, leading to higher PI3P levels and conferring resistance. nih.gov This elevation in PI3P is thought to promote proteostasis and vesicular trafficking, helping the parasite cope with protein damage. nih.govresearchgate.net

Genetic Mutations Associated with Resistance (e.g., K13 propeller gene mutations)

The most well-established molecular marker for artemisinin resistance is mutations in the propeller domain of the P. falciparum Kelch13 (K13) gene. nih.govnih.govtropmedres.ac These mutations are strongly correlated with delayed parasite clearance in patients and increased parasite survival rates in vitro. nih.govtropmedres.ac Genetic modification studies have conclusively demonstrated that introducing K13 mutations into sensitive parasites confers resistance, while removing them from resistant isolates restores sensitivity. tropmedres.ac

Besides K13, mutations in other genes have been implicated in modulating artemisinin susceptibility, although their roles are less defined. These include genes like P. falciparum actin-binding protein coronin (Pfcoronin), which is involved in endocytosis, and ubiquitin-specific protease 1 (UBP1). nih.gov

Table 1: Validated K13 Propeller Gene Mutations Associated with Artemisinin Resistance This table is interactive. You can sort and filter the data.

| Mutation | Region of Prevalent Detection | Reference |

|---|---|---|

| C580Y | Greater Mekong Sub-region (GMS), Guyana | nih.govnih.govnih.gov |

| R539T | Cambodia | nih.govnih.gov |

| Y493H | Cambodia | nih.govnih.gov |

| F446I | Greater Mekong Sub-region (GMS) | nih.gov |

| I543T | Greater Mekong Sub-region (GMS) | nih.gov |

| P553L | Greater Mekong Sub-region (GMS) | nih.gov |

| R561H | Greater Mekong Sub-region (GMS) | nih.gov |

| P574L | Greater Mekong Sub-region (GMS) | nih.gov |

| A578S | Africa, Mfangano Island (Kenya) | nih.govplos.org |

Biochemical Pathways Modulating Compound Efficacy in Resistant Models

Resistant parasites exhibit significant alterations in several interconnected biochemical pathways that collectively enhance their survival upon exposure to artemisinins.

The extensive protein damage caused by artemisinin activation triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis (proteostasis). nih.govnih.gov Transcriptomic analyses show that resistant parasites, particularly those with K13 mutations, have an upregulated UPR. nih.gov This involves the increased expression of molecular chaperones and components of the ubiquitin-proteasome system. nih.govnih.gov This enhanced UPR allows resistant parasites to more efficiently refold or degrade damaged proteins, mitigating the drug's proteotoxic effects and preventing cell death. nih.govanu.edu.au The parasite proteasome is so vital to this process that its inhibition has been shown to increase parasite susceptibility to dihydroartemisinin (B1670584) (DHA). nih.gov

A key mechanism of action for artemisinins is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govnih.gov Resistant parasites display an enhanced ability to neutralize this oxidative assault. nih.govnih.gov Microarray and biochemical analyses have revealed an elevation of the antioxidant defense network in DHA-resistant clones. nih.gov This includes the upregulation of antioxidant enzymes and related genes. nih.govmalariaworld.org Studies have shown that exposing parasites to an environment of oxidative stress can significantly decrease their sensitivity to artemisinin, suggesting that a pre-adapted state of heightened oxidative stress response contributes directly to resistance. nih.govmalariaworld.org

Mitochondria are a direct target of artemisinins. nih.govscienceopen.com The drug can be activated within the parasite's mitochondria, leading to ROS production and a loss of mitochondrial membrane potential, which disrupts energy metabolism. nih.govnih.gov K13 mutant parasites exhibit altered mitochondrial functions that may contribute to resistance. dtic.mil These alterations include changes to the electron transport chain (ETC) and central carbon metabolism, which may represent a quiescent state that allows the parasite to recover more effectively after drug exposure. dtic.milmpg.de Interference with the mitochondrial ETC has been shown to alter the parasite's sensitivity to artemisinin, highlighting the organelle's central role in both the drug's action and the resistance to it. nih.gov

Strategies to Circumvent or Overcome Resistance in Pre-clinical Settings

Several strategies are being explored in pre-clinical settings to combat the growing threat of artemisinin resistance.

One major approach is the development of triple artemisinin-based combination therapies (TACTs). nih.gov By combining an artemisinin derivative with two partner drugs that have different mechanisms of action, TACTs aim to be more robust against resistance. nih.govplos.org Mathematical modeling suggests that the early adoption of TACTs, such as artesunate-mefloquine-piperaquine, could significantly delay the emergence and spread of resistance compared to standard two-drug ACTs. nih.gov

Another promising strategy involves developing "artemisinin boosters," which are compounds that re-sensitize resistant parasites to artemisinins. nih.gov Since an enhanced stress response is central to resistance, inhibitors of the parasite's proteasome have been investigated. anu.edu.auplos.org These inhibitors can synergize with artemisinin, increasing its efficacy against both sensitive and resistant strains by crippling the parasite's ability to clear damaged proteins. anu.edu.au

Finally, the discovery of new antimalarial agents with novel mechanisms of action is a critical long-term solution. nih.gov Compounds like SJ733, which targets a parasite transporter protein (ATP4) and is effective against ring-stage parasites, represent a new class of drugs that could replace or be used in combination with artemisinins. nih.gov Similarly, the synthetic endoperoxide artefenomel (B605594) (OZ439) has shown activity against parasites with reduced artemisinin susceptibility. nih.gov

Table 2: Investigational Strategies to Overcome Artemisinin Resistance This table is interactive. You can sort and filter the data.

| Strategy | Mechanism | Example(s) | Reference |

|---|---|---|---|

| Triple Combination Therapy (TACT) | Delays selection of resistant parasites by using three drugs with different mechanisms. | Artesunate-mefloquine-piperaquine; Artemether-lumefantrine-amodiaquine | nih.govplos.org |

| Artemisinin Boosters | Inhibit parasite stress response pathways to restore sensitivity to artemisinin. | Proteasome inhibitors | anu.edu.auplos.orgnih.gov |

| Novel Antimalarials | Utilize new mechanisms of action to which parasites have not developed resistance. | SJ733 (ATP4 inhibitor), Artefenomel (OZ439) | nih.gov |

| Targeting Mitochondrial Function | Inhibit mitochondrial electron transport or pyrimidine (B1678525) biosynthesis to increase susceptibility. | (Pre-clinical concept) | dtic.mil |

Compound Names Mentioned in the Article

Amodiaquine

Artefenomel (OZ439)

Artemisinin

Dihydro-10-trifluoromethyl artemisinin

Dihydroartemisinin (DHA)

Lumefantrine

Mefloquine

Piperaquine

SJ733

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Dihydro-10-trifluoromethyl Artemisinin (B1665778) Analogs

The rational design of new antimalarial peroxides and potent semi-synthetic artemisinin derivatives is informed by an understanding of their chemical mechanism of action and metabolism. acs.org Knowledge of the structure-activity relationships (SAR) of artemisinin and its analogs is crucial for designing more effective and robust next-generation compounds. nih.govresearchgate.net The introduction of a trifluoromethyl group at the C-10 position of dihydroartemisinin (B1670584) has been a key modification, leading to increased chemical stability, particularly under acidic conditions, which is a significant advantage for oral administration. nih.govresearchgate.net

Future design strategies are likely to focus on several key areas:

Modification of the C-10 position: While the trifluoromethyl group has shown promise, further exploration of other fluorine-containing moieties and bioisosteric replacements could yield analogs with improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net The synthesis of various C-10 substituted triazolyl artemisinins has demonstrated that derivatives with electron-withdrawing groups exhibit stronger antimalarial activities. nih.gov

Alterations to the trioxane ring: The 1,2,4-trioxane (B1259687) ring is essential for the antimalarial activity of artemisinins. rsc.org However, subtle modifications to the surrounding scaffold could influence the molecule's reactivity and selectivity. Research into D-ring contracted artemisinin trifluoromethyl ketones has opened new avenues for structural diversification. nih.gov

Development of hybrid molecules: Combining the pharmacophore of dihydro-10-trifluoromethyl artemisinin with other anti-infective agents into a single molecule could lead to dual-action drugs with a broader spectrum of activity and a reduced likelihood of resistance development.

Table 1: Key Considerations in the Rational Design of this compound Analogs

| Design Strategy | Rationale | Potential Advantages |

| C-10 Position Modification | Enhance stability, solubility, and target interaction. | Improved oral bioavailability, increased potency, altered metabolic profile. |

| Trioxane Ring Scaffold Alteration | Modulate reactivity and selectivity of the endoperoxide bridge. | Enhanced target specificity, reduced off-target effects. |

| Hybrid Molecule Synthesis | Combine multiple pharmacophores for synergistic or additive effects. | Broader spectrum of activity, potential to overcome resistance mechanisms. |

| Introduction of Metabolism-Blocking Substituents | Prevent metabolic degradation and prolong the drug's half-life. | Increased in vivo efficacy and duration of action. |

Investigation of Synergistic Combinations with Other Anti-Infective Agents in Pre-clinical Models

The use of artemisinin-based combination therapies (ACTs) is the cornerstone of modern malaria treatment, primarily to enhance efficacy and delay the development of resistance. nih.govnih.govnih.govwho.int The principle behind ACTs is that the fast-acting artemisinin derivative rapidly reduces the parasite biomass, while the longer-acting partner drug eliminates the remaining parasites. who.int

Pre-clinical investigations into synergistic combinations involving this compound are a critical research area. These studies aim to identify partner drugs that not only have a different mechanism of action but also exhibit a synergistic or additive effect when used in combination. A study on the artemisinin derivative artemisone demonstrated synergistic antiviral activity when combined with approved and experimental drugs against human cytomegalovirus. researchgate.net

Potential partner agents for combination studies could include:

Traditional antimalarials: Drugs such as lumefantrine, mefloquine, and piperaquine are common partners in existing ACTs. nih.govnih.gov Evaluating their synergy with the more stable this compound is a logical step.

Antibiotics with anti-protozoal activity: Certain antibiotics, like doxycycline and clindamycin, are known to have activity against malaria parasites and could act synergistically with artemisinin derivatives.

Drugs targeting different parasite pathways: Combining this compound with agents that inhibit other essential parasite functions, such as protein synthesis or DNA replication, could lead to highly effective combination therapies.

Development of Novel Delivery Systems for Enhanced Bioavailability in Pre-clinical Models

A significant challenge with artemisinin and its derivatives is their poor water solubility and limited bioavailability. researchgate.netnih.govresearchgate.net The development of novel drug delivery systems is a key strategy to overcome these limitations and enhance the therapeutic efficacy of this compound. mdpi.commdpi.com

Various advanced delivery systems are being explored in pre-clinical models:

Nanoparticle-based systems: Encapsulating the drug in lipid-based or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate targeted delivery. researchgate.netmdpi.com Solid lipid nanoparticles (SLNs) have been shown to enhance the efficacy of dihydroartemisinin. researchgate.net

Self-emulsifying drug delivery systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, thereby enhancing the absorption of lipophilic drugs. nih.govresearchgate.net

Polymer-drug conjugates: Covalently linking the drug to a polymer can improve its pharmacokinetic properties and allow for controlled release. mdpi.com

Liposomes and Micelles: These vesicular systems can encapsulate hydrophobic drugs like artemisinin derivatives, improving their solubility and circulation time. mdpi.commdpi.com

Table 2: Novel Delivery Systems for this compound

| Delivery System | Mechanism of Bioavailability Enhancement | Pre-clinical Findings (with related compounds) |

| Solid Lipid Nanoparticles (SLNs) | Increased surface area for dissolution, enhanced lymphatic transport. | Dihydroartemisinin-loaded SLNs showed enhanced in vitro and in vivo antimalarial activity. researchgate.net |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of micro/nano-emulsions in the GI tract, increasing drug solubilization and absorption. | Artemisinin SEDDS significantly improved solubility and relative bioavailability. nih.gov |

| Polymer-Drug Conjugates | Improved solubility, prolonged circulation, and potential for targeted delivery. | Various polymer-drug conjugates have been developed to enhance the therapeutic efficacy of artemisinin and its derivatives. mdpi.com |

| Liposomes | Encapsulation of the drug in a lipid bilayer, improving solubility and stability. | Liposomal formulations of artemisinin derivatives have been investigated to improve their pharmacological properties. mdpi.com |

Application of Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action of this compound is crucial for its optimization and the identification of potential resistance mechanisms. Omics technologies, such as proteomics and metabolomics, offer powerful tools to investigate the global molecular changes induced by the drug in target organisms. mdpi.com

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated and untreated parasites, researchers can identify proteins that are differentially expressed or post-translationally modified. nih.govplos.org This can provide insights into the drug's targets and the cellular pathways it affects. For instance, a combined transcriptomic and proteomic approach revealed that dihydroartemisinin treatment in Plasmodium falciparum downregulates the expression of PfEMP1, a key virulence factor. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome of drug-treated parasites, scientists can identify metabolic pathways that are perturbed by this compound. This can help to elucidate its mechanism of action and identify potential biomarkers of drug efficacy.

The integration of data from these omics platforms can provide a comprehensive picture of the drug's effects at a systems level, facilitating a deeper understanding of its biological activity.

Computational Predictive Modeling for Compound Optimization and Target Identification

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the simulation of drug-target interactions, and the rational design of new compounds. nih.gov For this compound, computational approaches can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of novel, untested analogs of this compound, thereby guiding synthetic efforts towards more potent compounds.

Molecular docking: This technique predicts the preferred orientation of a ligand (the drug) when bound to a receptor (the target protein). researchgate.netresearchgate.net By docking this compound into the active sites of known and putative targets, researchers can gain insights into its binding mode and identify key interactions that contribute to its activity. rjpbr.com

Pharmacophore modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific target. rjpbr.com Pharmacophore models can be used to screen large virtual libraries of compounds to identify new molecules with the potential to interact with the same target as this compound.

In silico ADMET prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in later stages of drug development. Pharmacokinetic-pharmacodynamic (PKPD) models can also be used to simulate the clinical consequences of resistance. nih.gov

Through the iterative use of these computational tools, researchers can accelerate the optimization of this compound and its analogs, leading to the development of more effective and safer anti-infective agents. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dihydro-10-trifluoromethyl artemisinin, and what purification methods are recommended?

- Methodological Answer : The synthesis involves nucleophilic substitution or coupling reactions using trifluoromethyl-containing precursors. For example, tetrachloromonospirophosphazene derivatives can react with carbazolyldiamine in tetrahydrofuran (THF) with triethylamine as a catalyst, followed by column chromatography for purification . Analytical validation via HPLC-MS or GC-MS is critical to confirm purity and structural integrity, as demonstrated in dihydroartemisinin standardization protocols .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification in plasma or tissue samples. For example, artemisinin derivatives like dihydroartemisinin are quantified using reverse-phase C18 columns with acetonitrile-water gradients and detection at 210 nm . GC-MS is preferred for volatile intermediates, such as arteannuin B, with helium as the carrier gas .

Q. What in vitro models are used to assess the antimalarial activity of this compound?

- Methodological Answer : Plasmodium falciparum cultures exposed to IC50 doses (e.g., 10⁻⁷ M to 2.5×10⁻⁵ M) over 48 hours are standard. Morphological changes in ring, trophozoite, and schizont stages are monitored via light microscopy and ultrastructural analysis . Dose-response curves and time-kill assays should be replicated in triplicate to ensure statistical validity .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models be optimized for this compound in combination therapies?

- Methodological Answer : Incorporate absorption/conversion kinetics of partner drugs (e.g., lumefantrine) into compartmental models. Field data from artemisinin combination therapies (ACTs) show that resistance patterns require models to account for delayed parasite clearance rates. Key parameters include elimination half-life (t₁/₂), maximum concentration (Cmax), and area under the curve (AUC) . Bayesian hierarchical modeling improves predictive accuracy for heterogeneous populations.

Q. What experimental strategies resolve contradictions in reported efficacy of this compound derivatives?

- Methodological Answer : Contradictions often arise from variable expression of artemisinin biosynthesis genes (e.g., AaAPK1, AaCAD). Use transgenic Artemisia annua lines with overexpression or RNAi silencing to isolate metabolic crosstalk. For example, AaCAD overexpression increases lignin but reduces artemisinin content, highlighting competing biosynthetic pathways . Pair RNA-seq data with HPLC quantification to correlate gene expression with metabolite levels .

Q. How does genetic engineering of upstream/downstream biosynthetic genes impact this compound production?

- Methodological Answer : Overexpression of HMGR (upstream) and DBR2 (downstream) in A. annua enhances flux through the mevalonate pathway. Co-expression of transcription factors like AaMYB2 amplifies multiple pathway genes (e.g., ADS, CYP71AV1), increasing dihydroartemisinic acid by 2.5-fold . CRISPR-Cas9 editing of competitive pathways (e.g., lignin biosynthesis) further optimizes yield .

Q. What are the challenges in standardizing bioassays for artemisinin derivatives, including Dihydro-10-trifluoromethyl variants?

- Methodological Answer : Batch-to-batch variability in reference standards (e.g., CAS 131175-87-6 for dihydroartemisinin) necessitates rigorous NMR and X-ray crystallography validation . For bioactivity assays, synchronize Plasmodium cultures to the same developmental stage and use standardized growth media to minimize variability .

Key Notes

- Avoid commercial suppliers like BenchChem; instead, use peer-reviewed synthetic protocols .

- For structural analysis, prioritize X-ray crystallography or NMR data over computational predictions .

- Address ethical and feasibility criteria (FINER framework) when designing studies on transgenic plants or clinical isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.